![molecular formula C16H12O3 B14680312 8-Methoxyphenanthro[3,4-d][1,3]dioxole CAS No. 35142-04-2](/img/structure/B14680312.png)
8-Methoxyphenanthro[3,4-d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyphenanthro[3,4-d][1,3]dioxole is a chemical compound with the molecular formula C₁₆H₁₂O₃. It belongs to the class of phenanthrenes and derivatives, characterized by a phenanthrene core structure with a methoxy group and a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and dioxole ring formation .
Industrial Production Methods
Industrial production methods for 8-Methoxyphenanthro[3,4-d][1,3]dioxole are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxyphenanthro[3,4-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
8-Methoxyphenanthro[3,4-d][1,3]dioxole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 8-Methoxyphenanthro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Aristolochic Acid: A natural mixture of 8-methoxy-6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid and 6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar dioxole ring structures but different substituents on the phenanthrene core.
Uniqueness
8-Methoxyphenanthro[3,4-d][1,3]dioxole is unique due to its specific methoxy and dioxole substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
35142-04-2 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
8-methoxynaphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C16H12O3/c1-17-13-4-2-3-12-11(13)7-5-10-6-8-14-16(15(10)12)19-9-18-14/h2-8H,9H2,1H3 |
Clave InChI |
WYZHCCJSWRPBPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


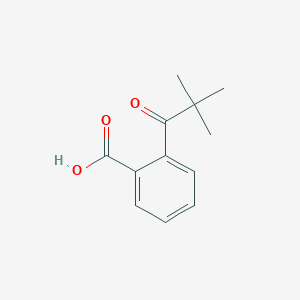
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

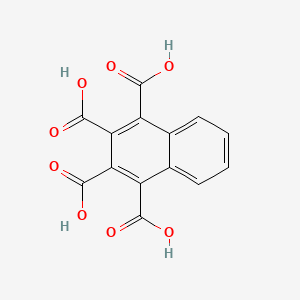
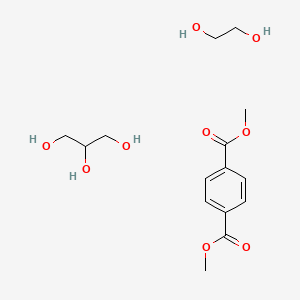
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)

![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
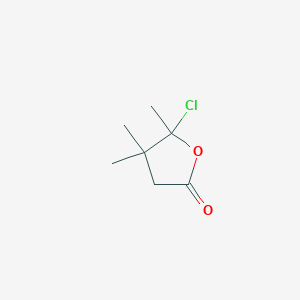

![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
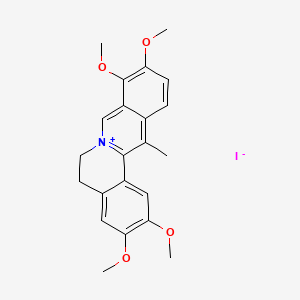
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
